A Deep Dive into RTI-55: A High-Affinity Ligand for the Dopamine Transporter
A Deep Dive into RTI-55: A High-Affinity Ligand for the Dopamine Transporter
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of RTI-55 (also known as β-CIT or iometopane), a phenyltropane derivative with exceptionally high binding affinity for the dopamine transporter (DAT). We will explore the fundamental principles governing its interaction with DAT, detail the experimental methodologies for characterizing its binding properties, and present a consolidated analysis of its affinity and selectivity profile. Furthermore, this guide will delve into the mechanistic insights derived from studies utilizing RTI-55, its synthesis, and its pivotal role as a research tool in neuroscience and drug development.
Introduction: The Dopamine Transporter and the Significance of High-Affinity Ligands
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft.[1] This process terminates the signaling cascade and recycles dopamine for future release. The critical role of DAT in reward, motivation, and motor control makes it a key target for both therapeutic agents and drugs of abuse.[1]
The development and characterization of high-affinity ligands for DAT, such as RTI-55, have been instrumental in advancing our understanding of its structure, function, and pharmacology. These molecules serve as powerful probes for quantifying DAT density in the brain, elucidating the binding sites of other compounds, and developing novel therapeutics for conditions like Parkinson's disease, ADHD, and substance use disorders. RTI-55, a cocaine analog, stands out due to its remarkably high affinity for DAT, making it an invaluable tool for in vitro and in vivo studies.[2]
RTI-55: A Profile of a Potent Phenyltropane
RTI-55, with the chemical name 2β-Carbomethoxy-3β-(4-iodophenyl)tropane, is a synthetic derivative of the tropane alkaloid skeleton, a core structure found in cocaine.[3] Developed at the Research Triangle Institute, it belongs to a class of compounds known as phenyltropanes, which have been extensively studied for their interactions with monoamine transporters.[4] The introduction of an iodine atom at the 4-position of the phenyl ring significantly enhances its binding affinity for DAT compared to cocaine.[3]
Synthesis of RTI-55
The synthesis of RTI-55 and its analogs is a multi-step process that has been refined over the years. A common synthetic route involves the use of a trimethylstannyl precursor which is then iodinated. For instance, the synthesis of [¹²³I]FP-CIT, a closely related analog, is achieved via the chloramine-T method to iodinate the corresponding trimethylstannyl precursor using sodium [¹²³I]iodide.[5] The synthesis of other 3'-substituted analogs of β-CIT has also been described, highlighting the versatility of the synthetic chemistry involved in generating these potent research tools.[6]
Quantifying the Interaction: Determining the Binding Affinity of RTI-55 for DAT
The cornerstone of characterizing any ligand-receptor interaction is the accurate determination of its binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). For RTI-55, radioligand binding assays are the gold standard.
The Principle of Radioligand Binding Assays
Radioligand binding assays rely on the use of a radioactively labeled ligand (in this case, [¹²⁵I]RTI-55) to quantify its binding to a target receptor (DAT). The fundamental principle involves incubating a preparation containing the receptor (e.g., brain tissue homogenates or cells expressing DAT) with the radioligand. By measuring the amount of radioactivity bound to the receptor at various radioligand concentrations, one can determine the Kd, which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Competition binding assays are used to determine the affinity of an unlabeled compound (a "competitor") by measuring its ability to displace a known radioligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Experimental Protocol: [¹²⁵I]RTI-55 Saturation Binding Assay
This protocol outlines the key steps for determining the Kd and Bmax (maximum number of binding sites) of [¹²⁵I]RTI-55 for the dopamine transporter in rat striatal membranes.
Materials:
-
[¹²⁵I]RTI-55
-
Unlabeled RTI-55 (for determining non-specific binding)
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
Set up a series of assay tubes containing a constant amount of membrane protein.
-
Add increasing concentrations of [¹²⁵I]RTI-55 to the tubes.
-
To a parallel set of tubes, add a high concentration of unlabeled RTI-55 in addition to the [¹²⁵I]RTI-55 to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [¹²⁵I]RTI-55 concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values.
-
Figure 1. Workflow for a radioligand binding assay.
Binding Affinity and Selectivity Profile of RTI-55
RTI-55 exhibits exceptionally high affinity for the dopamine transporter. However, it is not entirely selective and also binds with high affinity to the serotonin transporter (SERT), while showing significantly lower affinity for the norepinephrine transporter (NET).[3][7] This profile makes it a dual DAT/SERT ligand.
Table 1: Binding Affinity of RTI-55 for Monoamine Transporters
| Transporter | Species | Assay Type | Affinity (Kd/Ki/IC50) | Reference |
| DAT | Rat | Saturation | Kd: 0.2 nM (high affinity site) | [3] |
| Kd: 5.8 nM (low affinity site) | [3] | |||
| Human | Saturation | Kd: 66 pM (high affinity site) | [8] | |
| Kd: 1.52 nM (low affinity site) | [8] | |||
| Dog | Saturation | Kd: 0.27 nM | ||
| SERT | Rat | Saturation | Kd: 0.2 nM | [3] |
| Human | Saturation | Kd: 370 pM | [8] | |
| hSERT-HEK293 cells | Inhibition | IC50: 0.51 nM | [6] | |
| JAR cells | Inhibition | IC50: 1.31 nM | [6] | |
| NET | Rat | Inhibition | IC50: >1000 nM (estimated) |
Note: The variation in reported affinity values can be attributed to differences in experimental conditions, such as tissue preparation, buffer composition, temperature, and the specific radioligand and competing drugs used. The presence of high and low-affinity binding sites for DAT in some studies may reflect different conformational states of the transporter.
Mechanistic Insights from RTI-55 Binding
The high affinity of RTI-55 for DAT has made it an invaluable tool for probing the structure and function of this transporter. Studies using RTI-55 and other phenyltropane analogs have provided crucial insights into the ligand binding pocket of DAT.
The binding of RTI-55 is competitive with dopamine, indicating that it occupies the same or an overlapping binding site as the endogenous substrate. The interaction is thought to involve key amino acid residues within the transmembrane domains of the transporter. The high affinity of RTI-55 is likely due to a combination of hydrophobic and electrostatic interactions within the binding pocket. The 4-iodophenyl group is believed to play a critical role in anchoring the molecule within a specific hydrophobic pocket of the transporter.
Sources
- 1. The synthesis of bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes as probes for proximal binding sites on the dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and monoamine transporter affinity of 3'-analogs of 2-beta-carbomethoxy-3-beta-(4'-iodophenyl)tropane (beta-CIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [125I]RTI-55 binding to cocaine-sensitive dopaminergic and serotonergic uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
